molecular formula C20H28N2O2 B12369761 4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid

4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid

Cat. No.: B12369761
M. Wt: 328.4 g/mol
InChI Key: HXDRHGLKKZIALI-UHFFFAOYSA-N
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Description

4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a methylpyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Substitution with Methylpyrrolidine: The pyridine ring is then substituted with a methylpyrrolidine group through a nucleophilic substitution reaction.

    Formation of the Cyclohexane Carboxylic Acid: The final step involves the formation of the cyclohexane carboxylic acid moiety, which can be achieved through a series of reactions including hydrogenation and carboxylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: Shares a similar pyridine structure with a methylpyrrolidine group.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which is a common scaffold in medicinal chemistry.

Uniqueness

4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

4-[3-[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H28N2O2/c1-22-13-3-6-19(22)17-11-12-18(21-14-17)5-2-4-15-7-9-16(10-8-15)20(23)24/h2,5,11-12,14-16,19H,3-4,6-10,13H2,1H3,(H,23,24)

InChI Key

HXDRHGLKKZIALI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)C=CCC3CCC(CC3)C(=O)O

Origin of Product

United States

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